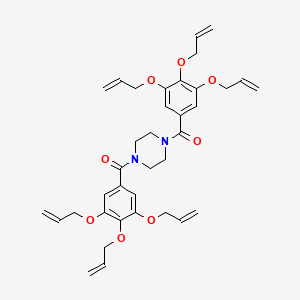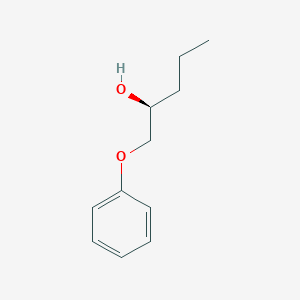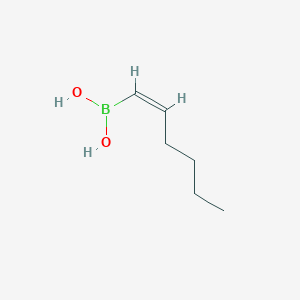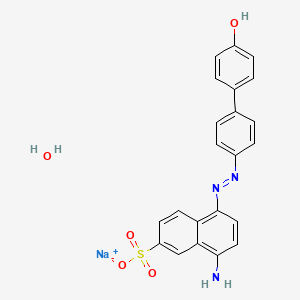
8-Amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium,monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is a complex organic compound with the molecular formula C22H18N3NaO5S. It is known for its vibrant color and is often used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobiphenyl-4’-ol using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 8-amino-2-naphthalenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization and Crystallization: The resulting product is neutralized with sodium hydroxide and crystallized to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions typically require strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is widely used in scientific research:
Chemistry: As a dye and pH indicator.
Biology: In staining techniques for microscopy.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, highlighting them under a microscope.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the azo and sulfonate groups.
8-Amino-2-naphthalenesulfonic acid: Contains the naphthalene and sulfonate groups but lacks the biphenyl and azo groups.
Uniqueness
8-Amino-5-(4’-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate sodium, monohydrate is unique due to its combination of azo, biphenyl, and sulfonate groups, which confer specific chemical properties and applications .
Properties
Molecular Formula |
C22H18N3NaO5S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
sodium;8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C22H17N3O4S.Na.H2O/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15;;/h1-13,26H,23H2,(H,27,28,29);;1H2/q;+1;/p-1 |
InChI Key |
LVVWPQLITQAYQF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



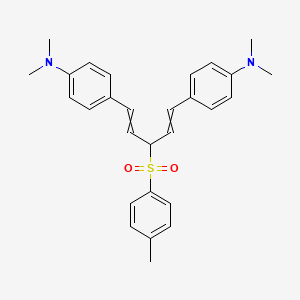

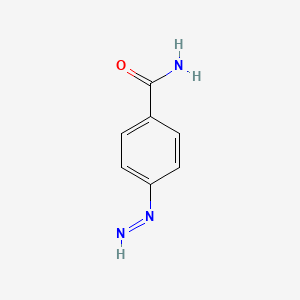
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
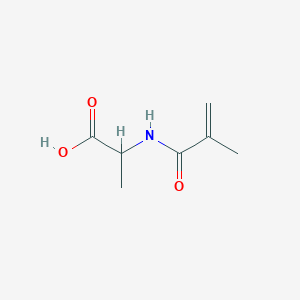
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)

![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
